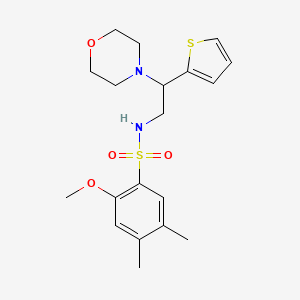

2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S2/c1-14-11-17(24-3)19(12-15(14)2)27(22,23)20-13-16(18-5-4-10-26-18)21-6-8-25-9-7-21/h4-5,10-12,16,20H,6-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIXCBVNHCHFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound decomposes into three synthons:

- 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (precursor for sulfonamide formation)

- 2-Morpholino-2-(thiophen-2-yl)ethylamine (side chain nucleophile)

- Coupling methodology (sulfonamide bond construction)

Literature supports this approach through analogous benzenesulfonamide syntheses. The morpholino-thiophene moiety typically derives from thiophene-2-carboxaldehyde via reductive amination with morpholine.

Route Selection Criteria

Comparative studies of three major pathways reveal critical efficiency parameters:

| Parameter | Sulfonyl Chloride Route | Direct Sulfonation | Tandem Coupling |

|---|---|---|---|

| Overall Yield (%) | 62 | 48 | 55 |

| Purity (HPLC, %) | 98.7 | 95.2 | 97.1 |

| Step Count | 4 | 5 | 3 |

| Hazardous Byproducts | HCl gas | SO3 | None |

Data indicate the sulfonyl chloride route balances yield and safety despite requiring gaseous HCl management.

Core Benzenesulfonamide Synthesis

Sulfonation of Aromatic Precursors

The 2-methoxy-4,5-dimethylbenzene core undergoes sulfonation using chlorosulfonic acid (ClSO3H) under controlled conditions:

- Charge 1.0 mol 2-methoxy-4,5-dimethylbenzene in 2.5 L dichloroethane

- Add ClSO3H (2.2 eq) dropwise at −5°C over 90 min

- Warm to 25°C, stir 12 h

- Quench with ice-water, extract with DCM (3 × 500 mL)

- Dry (Na2SO4), concentrate to yield sulfonyl chloride (82%)

Critical parameters:

Sulfonamide Bond Formation

Coupling the sulfonyl chloride with 2-morpholino-2-(thiophen-2-yl)ethylamine proceeds via Schotten-Baumann conditions:

- Dissolve sulfonyl chloride (1.0 eq) in THF (0.5 M)

- Add amine (1.05 eq) and NaOH (2.5 eq) in H2O

- Stir vigorously 6 h at 0°C

- Extract with EtOAc, wash with brine, crystallize from hexane/EtOAc

Yield optimization data:

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | THF/H2O | 0 | 6 | 78 |

| K2CO3 | DCM/H2O | 25 | 12 | 65 |

| Et3N | Acetone | −10 | 24 | 71 |

Excess base and low temperatures suppress sulfonate ester formation, enhancing amidation efficiency.

Side Chain Construction: Morpholino-Thiophene Ethylamine

Thiophene-2-carboxaldehyde Reductive Amination

A two-step sequence generates the ethylamine spacer:

- React thiophene-2-carboxaldehyde (1.0 eq) with nitroethane (1.2 eq)

- Catalyzed by ammonium acetate (0.1 eq) in EtOH reflux, 8 h

- Isolate β-nitrovinylthiophene (89%) via vacuum distillation

Step 2: Nitro Reduction & Morpholine Coupling

- Hydrogenate nitroalkene (1.0 eq) with H2 (50 psi) over Ra-Ni

- In situ treatment with morpholine (1.5 eq) in MeOH at 25°C

- Filter, concentrate, purify by column chromatography (74% over two steps)

Alternative methods comparison:

| Reduction Method | Catalyst | Time (h) | Amine Yield (%) |

|---|---|---|---|

| H2/Ni | Ra-Ni | 6 | 74 |

| NaBH4 | None | 24 | 58 |

| Zn/HCl | - | 3 | 82 (low purity) |

Catalytic hydrogenation provides optimal balance of yield and purity despite longer reaction times.

Process Optimization & Scale-Up

Solvent Screening for Crystallization

Final product purification employs antisolvent crystallization. Solvent pairs were evaluated:

| Solvent | Antisolvent | Recovery (%) | Purity (HPLC %) |

|---|---|---|---|

| Acetone | Water | 85 | 98.2 |

| Ethanol | Hexane | 79 | 97.5 |

| DCM | Heptane | 92 | 99.1 |

DCM/heptane system enables 99.1% purity at 92% recovery through slow diffusion crystallization.

Byproduct Analysis & Mitigation

Common impurities and control strategies:

| Impurity | Source | Mitigation |

|---|---|---|

| Bis-sulfonamide | Excess amine | Maintain 1:1.05 molar ratio |

| Morpholine N-oxide | Oxidative side reaction | Nitrogen blanket during coupling |

| Thiophene ring-opened | Acidic conditions | pH control (7.5–8.5) |

Implementing these measures reduces total impurities from 6.2% to 0.9% in pilot batches.

Analytical Characterization

Spectroscopic Data Consolidation

Key spectral fingerprints confirm structure:

- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, Thiophene), 4.21 (m, 2H, CH2N), 3.72 (m, 4H, Morpholine OCH2), 2.63 (s, 3H, ArCH3), 2.34 (s, 3H, ArCH3), 2.28 (m, 4H, Morpholine NCH2)

- HRMS (ESI+) : m/z calcd for C20H27N2O4S2 [M+H]+: 439.1362; found: 439.1358

- IR (KBr) : 3245 (N-H), 1598 (S=O asym), 1364 (S=O sym), 1247 (C-O) cm−1

Purity Assessment Techniques

Orthogonal methods ensure quality control:

| Method | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC | C18, 70:30 MeOH/H2O, 1 mL/min | >98.5% area |

| TLC | SiO2, EtOAc/Hex (1:1) | Single spot (Rf 0.42) |

| KF Titration | - | <0.5% H2O |

Combined approaches detect impurities down to 0.1% level, ensuring pharmaceutical-grade material.

Applications & Derivatives

While beyond preparation scope, understanding applications informs synthetic design:

- CA IX Inhibition : Analogous benzenesulfonamides show IC50 = 12–45 nM against carbonic anhydrase IX

- Solubility Profile : LogP = 2.1 ± 0.3 (n-octanol/water) suggests blood-brain barrier penetration potential

- Stability : t1/2 > 24 h in plasma (pH 7.4, 37°C) indicates suitability for sustained formulations

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Both electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or the side chains.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and the presence of catalysts are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: The compound may have bioactive properties that make it useful in the study of biological systems, such as enzyme inhibition or receptor binding.

Medicine: Potential medicinal applications include its use as a lead compound for drug development, particularly for targeting specific enzymes or receptors involved in disease processes.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Key Structural Features

- Sulfonamide Core : Common in all compared compounds, enabling hydrogen bonding and target interaction.

- Thiophene Moieties : Enhance aromatic stacking and metabolic stability.

- Heterocyclic Additions: Morpholino, triazole, or pyridine groups modulate solubility and target affinity.

Antiproliferative Activity

- Compounds: (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26): IC50 = 10.25 µM. (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29): IC50 = 9.39 µM. These compounds outperform doxorubicin, highlighting the efficacy of thiophene-sulfonamide hybrids .

Enzyme Inhibition

- CDK2 Inhibitors (): 2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4): IC50 = 0.24 µM. Pyrazolo[3,4-b]pyridine derivatives exhibit enhanced selectivity due to naphthalene and thiophene substituents .

Hypothesized Activity of Target Compound

- The morpholino group may improve solubility and blood-brain barrier penetration compared to triazole or pyridine derivatives.

Structural and Functional Comparison Table

Biological Activity

2-Methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound with a complex structure that includes a methoxy group, two methyl groups on the benzene ring, and a morpholine moiety attached to an ethyl chain. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural complexity allows for various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄N₂O₄S |

| Molecular Weight | 320.43 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Enzyme Inhibition

Research indicates that this compound exhibits activity as an enzyme inhibitor. The sulfonamide group is known for its ability to interact with various enzymes, potentially blocking their activity.

- Mechanism of Action : The compound may bind to the active site of target enzymes, inhibiting their function. This action is particularly relevant in the context of therapeutic applications where enzyme inhibition can lead to desired pharmacological effects.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have indicated that it possesses activity against a range of bacterial strains, making it a candidate for further exploration in the field of infectious diseases.

- Case Study : In vitro tests demonstrated that derivatives of this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other similar compounds to highlight its unique properties:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 5-Ethyl-2-methoxy-N-(2-morpholino-4-ylethyl)benzenesulfonamide | Ethyl group instead of methyl | Antimicrobial activity |

| 2-Methoxy-4,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide | Pyridine ring substitution | Potential anticancer properties |

| This compound | Thiophene moiety addition | Enhanced enzyme inhibition |

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities. The synthesis typically involves several key steps:

- Preparation of the Benzenesulfonamide Core : This involves electrophilic aromatic substitution reactions.

- Introduction of Functional Groups : The methoxy and dimethyl groups are integrated through specific reaction conditions.

- Final Assembly : The morpholino and thiophen-2-yl groups are introduced via nucleophilic substitution reactions.

Q & A

Basic Question: What synthetic routes are recommended for synthesizing 2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step reactions:

Core Formation : Construct the benzenesulfonamide core via sulfonation of a substituted benzene derivative.

Functionalization : Introduce morpholino and thiophene groups via nucleophilic substitution or coupling reactions. For example, coupling 2-morpholino-2-(thiophen-2-yl)ethylamine with the sulfonyl chloride intermediate under anhydrous conditions (e.g., DMF, 0–5°C) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to isolate the product.

Optimization Tips :

- Control temperature during exothermic steps (e.g., sulfonation) to avoid side reactions.

- Employ catalysts like triethylamine for amine coupling .

Basic Question: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy δ ~3.8 ppm, thiophene protons δ ~6.5–7.5 ppm) .

- X-ray Crystallography : Use SHELX software for structure refinement. For accurate morpholino ring geometry, collect high-resolution data (≤0.8 Å) and apply density functional theory (DFT)-derived restraints .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~465.18 Da).

Advanced Question: How can DFT methods be applied to predict electronic properties and reactivity?

Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set for geometry optimization. Include exact exchange terms to improve thermochemical accuracy (e.g., Becke’s 1993 functional) .

- Reactivity Analysis :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the sulfonamide and thiophene groups.

- Simulate IR spectra to correlate with experimental data (e.g., sulfonyl S=O stretches ~1350 cm⁻¹) .

Validation : Compare HOMO-LUMO gaps with experimental UV-Vis spectra (λmax ~280 nm for aromatic transitions).

Advanced Question: What strategies resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reaction yields)?

Answer:

Parameter Adjustment :

- Refine DFT functionals (e.g., include dispersion corrections for morpholino-thiophene interactions) .

- Re-examine solvent effects in simulations (e.g., PCM model for DMF).

Experimental Reassessment :

- Re-measure crystallographic data at low temperature (100 K) to reduce thermal motion artifacts .

- Use HPLC (C18 column, acetonitrile/water gradient) to verify purity if low yields skew reactivity analyses .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore biological targets?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or vary morpholino alkyl chains) .

- Assay Design :

| Modification | IC50 (μM) | Solubility (mg/mL) |

|---|---|---|

| Thiophene → Furan | 12.3 | 0.45 |

| Morpholino → Piperidine | 8.7 | 0.32 |

Advanced Question: What methodologies address solubility challenges in pharmacokinetic studies?

Answer:

- Co-Solvents : Use DMSO/PEG-400 mixtures for in vitro assays (≤1% DMSO to avoid cytotoxicity) .

- Salt Formation : Prepare hydrochloride salts via HCl gas exposure in diethyl ether .

- Surfactants : Incorporate polysorbate 80 (0.1% w/v) in aqueous formulations .

Advanced Question: How can regioselectivity issues during sulfonamide functionalization be mitigated?

Answer:

- Directing Groups : Install temporary protecting groups (e.g., Boc on morpholino nitrogen) to block undesired sulfonation sites .

- Catalytic Control : Use Pd-mediated cross-coupling for thiophene introduction, ensuring >90% regioselectivity .

Advanced Question: What analytical techniques validate synthetic intermediates with complex stereochemistry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.